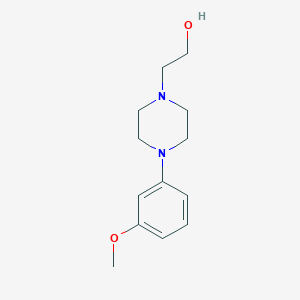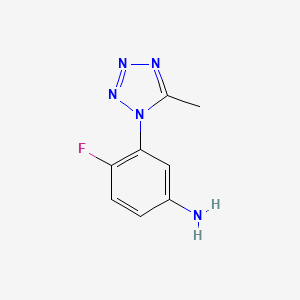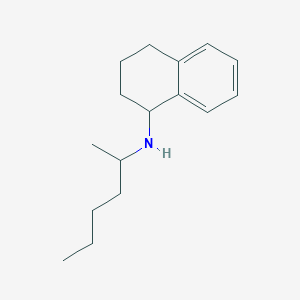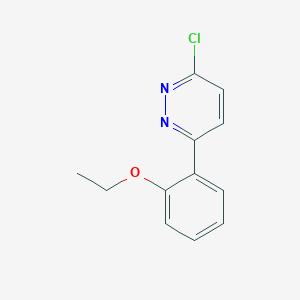
3-クロロ-6-(2-エトキシフェニル)ピリダジン
概要
説明
3-Chloro-6-(2-ethoxyphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the third position and an ethoxyphenyl group at the sixth position of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including hypertension and inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
Target of Action
Pyridazine derivatives, which include 3-chloro-6-(2-ethoxyphenyl)pyridazine, have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It’s worth noting that certain pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This might suggest a potential pathway for the interaction of 3-Chloro-6-(2-ethoxyphenyl)pyridazine with its targets.
Biochemical Pathways
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
3-Chloro-6-(2-ethoxyphenyl)pyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and tyrosine kinase. The interaction with MAO, for instance, involves the inhibition of the enzyme’s activity, which can lead to alterations in neurotransmitter levels. Additionally, 3-Chloro-6-(2-ethoxyphenyl)pyridazine can form hydrogen bonds and π-π stacking interactions with proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 3-Chloro-6-(2-ethoxyphenyl)pyridazine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. By modulating these pathways, 3-Chloro-6-(2-ethoxyphenyl)pyridazine can affect gene expression and cellular metabolism. For example, it can upregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell growth .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(2-ethoxyphenyl)pyridazine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active site of target enzymes, leading to enzyme inhibition. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, 3-Chloro-6-(2-ethoxyphenyl)pyridazine can induce conformational changes in proteins, thereby altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(2-ethoxyphenyl)pyridazine have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 3-Chloro-6-(2-ethoxyphenyl)pyridazine can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(2-ethoxyphenyl)pyridazine in animal models vary with dosage. At low doses, the compound has been found to exert beneficial effects, such as enhanced cognitive function and reduced anxiety-like behavior. At higher doses, 3-Chloro-6-(2-ethoxyphenyl)pyridazine can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
3-Chloro-6-(2-ethoxyphenyl)pyridazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, 3-Chloro-6-(2-ethoxyphenyl)pyridazine is transported and distributed through interactions with specific transporters and binding proteins. For instance, it can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(2-ethoxyphenyl)pyridazine is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity. Post-translational modifications, such as phosphorylation, can further modulate its localization and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2-ethoxyphenyl)pyridazine typically involves the reaction of 3-chloropyridazine with 2-ethoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Chloro-6-(2-ethoxyphenyl)pyridazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
化学反応の分析
Types of Reactions
3-Chloro-6-(2-ethoxyphenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The ethoxyphenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the compound with fewer oxygen-containing functional groups.
類似化合物との比較
Similar Compounds
3-Chloro-6-phenylpyridazine: Lacks the ethoxy group, which may affect its pharmacological properties.
3-Chloro-6-(2-methoxyphenyl)pyridazine: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.
3-Chloro-6-(2-fluorophenyl)pyridazine: Contains a fluorine atom instead of an ethoxy group, which may alter its chemical and pharmacological properties
Uniqueness
3-Chloro-6-(2-ethoxyphenyl)pyridazine is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .
特性
IUPAC Name |
3-chloro-6-(2-ethoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-11-6-4-3-5-9(11)10-7-8-12(13)15-14-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDFEHIIXOVDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


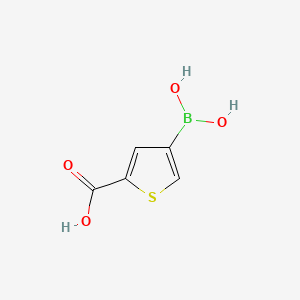
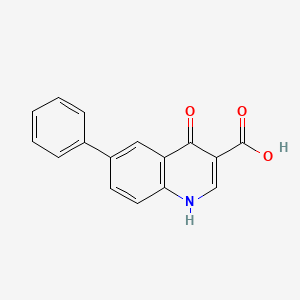
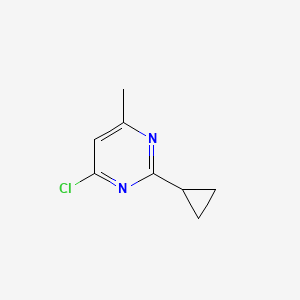
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461291.png)

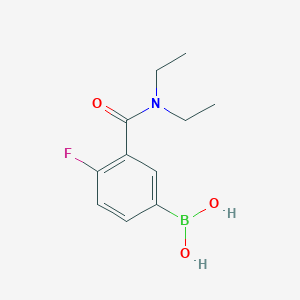
![6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1461294.png)
![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)
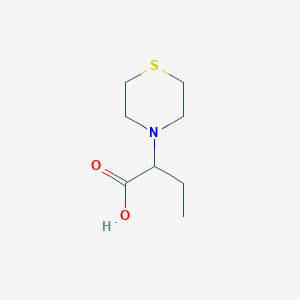
![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)
